molecular formula C20H24ClN3O4S2 B2816486 N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216627-53-0

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2816486
CAS No.: 1216627-53-0
M. Wt: 470
InChI Key: NTCHGFSUBGVKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylaminoethyl group, a methoxy group, and a methylsulfonylbenzo[d]thiazolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 4-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride This intermediate reacts with 2-(dimethylamino)ethylamine to form the amide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzylamine.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group and phenethylamine structure.

    4-Methoxybenzyl chloride: Contains the methoxybenzyl moiety.

    N-(2-(dimethylamino)ethyl)-4-methoxybenzamide: Similar core structure without the benzo[d]thiazol-2-yl group.

Uniqueness

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the benzo[d]thiazol-2-yl group, which imparts specific chemical and biological properties

Biological Activity

N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, a synthetic compound, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O4S2
  • Molecular Weight : 470.0 g/mol
  • IUPAC Name : N-[2-(dimethylamino)ethyl]-4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride

The compound features a complex structure with functional groups that enhance its biological activity, including a dimethylamino group and a methylsulfonyl group.

This compound primarily acts as an inhibitor of histone deacetylases (HDACs) . This inhibition is crucial as it can lead to altered gene expression profiles that are significant in cancer progression and other diseases associated with epigenetic modifications.

Inhibition of COX Enzymes

Additionally, the compound has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity. This action reduces the production of prostaglandins, which are mediators of inflammation and pain.

Anti-Cancer Properties

Research indicates that compounds related to benzothiazole structures exhibit various anti-cancer activities. For instance, studies have highlighted that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines such as A431, A549, and H1299 . The compound's structural modifications may enhance its selectivity and potency against specific tumor types.

StudyCompoundCancer Cell Lines TestedKey Findings
Kamal et al. (2010)Benzothiazole derivativesVariousSignificant anti-tumor effects
Mortimer et al. (2006)PMX610Non-small cell lung cancerPotent selective anti-tumor properties
Noolvi et al. (2012)Compound 4iHOP-92Promising anticancer activity

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its inhibition of COX enzymes. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various benzothiazole derivatives. One notable study synthesized multiple derivatives and assessed their antimicrobial activity , revealing significant antibacterial effects against strains like C. pneumoniae and S. aureus through mechanisms involving the inhibition of dihydropteroate synthase (DHPS) .

Future Directions

The unique combination of functional groups in this compound positions it as a promising candidate for further research into its therapeutic potential in oncology and inflammation management. Ongoing studies should focus on:

  • In-depth mechanistic studies to elucidate its interactions with specific biological targets.
  • Clinical trials to evaluate its efficacy and safety profiles in humans.
  • Structural modifications to enhance its pharmacological properties.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(27-3)11-9-14)20-21-18-16(28-20)6-5-7-17(18)29(4,25)26;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCHGFSUBGVKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.